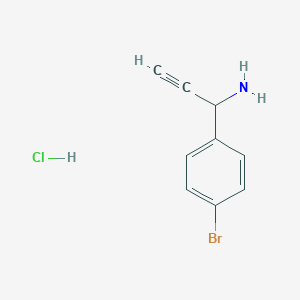

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride

Description

1-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride is a brominated aromatic amine hydrochloride salt characterized by a propargylamine (prop-2-yn-1-amine) moiety attached to a 4-bromophenyl group. The propargyl group enables click chemistry applications, while the bromine substituent offers opportunities for further functionalization via cross-coupling reactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-bromophenyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBCEDGPNWUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 4-bromobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The alkyne group can be oxidized to form different products.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Alkynylation Reactions : The compound can undergo alkynylation to form more complex structures. It has been utilized in the synthesis of heterocycles and other biologically relevant compounds.

- Cross-Coupling Reactions : Its reactivity allows it to be used in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Synthetic Routes

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkynylation | Reaction with organolithium reagents | 66 |

| Cross-Coupling | Utilization of palladium catalysts | Varies |

Medicinal Chemistry

The compound is also investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to derivatives with enhanced biological activities.

Research indicates that derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor cell proliferation.

- Antimicrobial Properties : Studies have indicated that certain modifications can enhance antimicrobial efficacy against various pathogens .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride is explored for use in materials science:

Polymer Chemistry

The compound can be incorporated into polymer matrices, contributing to the development of advanced materials with specific properties such as increased thermal stability and enhanced mechanical strength.

Case Study 1: Synthesis of Heterocycles

A study conducted on the alkynylation reactions involving 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride demonstrated its effectiveness in synthesizing triazoles via a tandem Ugi-Huisgen reaction. The resulting heterocycles exhibited significant biological activity, highlighting the compound's utility in drug development .

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal reported on the synthesis of various derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride and their evaluation against bacterial strains. The findings indicated that certain derivatives displayed potent antimicrobial activity, suggesting potential applications in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Structure : Features a fluorine atom instead of bromine at the para position and a branched 2-methylpropan-2-amine group.

- Properties : The electron-withdrawing fluorine reduces aromatic reactivity compared to bromine. The bulky tert-butyl-like amine group may hinder steric accessibility.

- Applications : Likely used in CNS-targeting compounds due to structural similarity to amphetamine derivatives .

(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

Variations in the Amine Functional Group

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- Structure : Incorporates a cyclopropane ring fused to the amine, replacing the propargyl group.

- The rigid structure may influence binding affinity in biological systems.

- Applications : Used in drug discovery for conformational restriction .

1,3-bis(4-bromophenyl)propan-2-ylamine Hydrochloride

- Structure : Contains two 4-bromophenyl groups attached to a central propane backbone, with a methylamine substituent.

- Properties : Increased steric bulk and lipophilicity compared to the target compound.

- Applications: Potential use in materials science or as a ligand in metal-catalyzed reactions .

Functional Group Additions or Modifications

4-Bromomethcathinone-D3 Hydrochloride

- Structure: A ketone derivative with a deuterated methylamino group and 4-bromophenyl substituent.

- Properties: The α-aminoketone backbone classifies it as a synthetic cathinone with stimulant properties. Deuterium labeling aids metabolic studies.

- Applications : Forensic analysis and pharmacological research on psychoactive substances .

Comparative Data Table

Biological Activity

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The molecular formula for this compound is C₉H₈BrClN, and it features a bromophenyl group linked to a prop-2-yn-1-amine skeleton. This compound has been studied for its potential applications in various therapeutic areas, including anti-cancer and antibacterial activities.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating various compounds, derivatives of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(4-Bromophenyl)prop-2-yn-1-amines | E. coli | 50 |

| 1-(4-Bromophenyl)prop-2-yn-1-amines | S. aureus | 75 |

| Other derivatives | S. pyogenes | 0.097 |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

Electrophilic Properties : The bromine atom in the compound enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .

Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression and bacterial metabolism, leading to reduced cell viability .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amines. One notable study synthesized various derivatives and assessed their antibacterial efficacy against multiple pathogens, including E. coli and S. aureus. The results indicated that modifications to the bromophenyl group significantly influenced biological activity, suggesting avenues for further optimization .

Another study focused on the anticancer potential of these compounds, revealing that specific structural modifications could enhance their cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenylacetylene with an appropriate amine precursor (e.g., propargylamine) under palladium or copper catalysis. Purification may involve recrystallization or column chromatography. Continuous flow reactors can optimize yield and purity in scaled-up processes .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amine and alkyne stretches). Mass spectrometry (MS) verifies molecular weight, and elemental analysis ensures stoichiometric purity .

Q. What safety precautions are recommended when handling this compound?

Use personal protective equipment (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry environment, and dispose of waste via approved hazardous chemical protocols. Refer to SDS guidelines for halogenated amines .

Q. How is the hydrochloride salt form advantageous in research applications?

The hydrochloride salt enhances water solubility, facilitating biological assays and crystallization studies. It also improves stability during storage compared to the free base form .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

Competing side reactions (e.g., over-alkylation) can occur due to the reactivity of the propargylamine group. Strategies include using bulky ligands in catalytic systems (e.g., Pd(PPh₃)₄) or low-temperature conditions to favor mono-substitution. Reaction monitoring via TLC or HPLC ensures intermediate control .

Q. How can discrepancies in NMR data during characterization be resolved?

Conflicting peaks may arise from tautomerism or solvent interactions. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) help resolve overlapping signals. Cross-referencing with computational models (DFT) or literature analogs (e.g., chlorophenyl derivatives) provides validation .

Q. What structural features influence this compound’s interaction with monoaminergic receptors?

The bromophenyl group’s electron-withdrawing nature enhances binding affinity to serotonin and dopamine transporters. The propargylamine moiety’s rigidity may mimic endogenous neurotransmitters, as seen in analogs like 1-(4-chlorophenyl)butan-2-amine hydrochloride .

Q. How does halogen substitution (bromo vs. chloro) alter pharmacological activity in derivatives?

Bromine’s larger atomic radius increases lipophilicity, potentially enhancing blood-brain barrier penetration. Comparative studies with chloro analogs (e.g., 1-(4-chlorophenyl)butan-2-amine hydrochloride) show differences in receptor binding kinetics and metabolic stability .

Q. What strategies optimize stability during long-term storage?

Lyophilization or storage under inert gas (N₂/Ar) prevents degradation. Stability studies under varying pH and temperature conditions (e.g., accelerated aging at 40°C) identify optimal storage parameters. HPLC monitoring detects decomposition products like bromophenol .

Q. How can in silico methods predict the compound’s ADMET properties?

Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes, while QSAR models estimate toxicity. Comparative pharmacokinetic data from fluorophenyl analogs (e.g., 1-(4-fluorophenyl)butan-2-amine hydrochloride) inform bioavailability predictions .

Methodological Considerations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .

- Data Validation : Employ orthogonal analytical techniques (e.g., NMR + MS) to confirm purity .

- Biological Assays : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]paroxetine) to quantify receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.